2-(2-Ethylpiperidin-1-yl)acetonitrile
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Overview
Description
“2-(2-Ethylpiperidin-1-yl)acetonitrile” is a chemical compound with the CAS Number: 951905-06-9 . It has a molecular weight of 152.24 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (2-ethyl-1-piperidinyl)acetonitrile . The InChI code for this compound is 1S/C9H16N2/c1-2-9-5-3-4-7-11(9)8-6-10/h9H,2-5,7-8H2,1H3 .Physical And Chemical Properties Analysis
The compound has a density of 0.9±0.1 g/cm3 . Its boiling point is 232.7±23.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.9±3.0 kJ/mol . The flash point is 85.7±11.9 °C . The index of refraction is 1.457 . The molar refractivity is 45.2±0.3 cm3 . The polar surface area is 27 Å2 . The polarizability is 17.9±0.5 10-24 cm3 . The surface tension is 31.9±3.0 dyne/cm . The molar volume is 166.0±3.0 cm3 .Scientific Research Applications
Organic Synthesis
“2-(2-Ethylpiperidin-1-yl)acetonitrile” contains an acetonitrile group, which is commonly used as an organic solvent and also as an important intermediate in organic synthesis . It has led to the development of new methods for the synthesis of a variety of important compounds .
Electrochemical Conversions
Acetonitrile, due to its good conductivity and environmentally friendly features, has become a powerful tool in electrochemical conversions . It can afford nitrogen-containing compounds or nitrile-containing compounds .
Catalyst in Organic Reactions
The methyl proton of acetonitrile is faintly acidic, meaning that acetonitrile can be deprotonated to form a nucleophile . The nitrogen with lone pair electrons can also act as a nucleophile .
Formation of Radicals
The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .
Piperidine Derivatives
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives have been synthesized for various pharmacological applications .
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Safety and Hazards
The compound has been classified with the signal word “Danger” under the GHS06 pictogram . The hazard statements include H301, H311, H315, H319, H331, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P311, P312, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
2-(2-ethylpiperidin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-9-5-3-4-7-11(9)8-6-10/h9H,2-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHHVICXMRATAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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